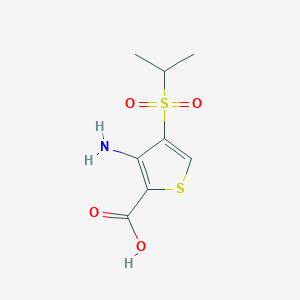

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid

Beschreibung

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS: 175202-08-1) is a thiophene-based derivative with a molecular formula of C₉H₁₃NO₄S₃ and a molecular weight of 295.4 g/mol . The compound features a thiophene ring substituted at the 3-position with an amino group (-NH₂), at the 4-position with an isopropylsulfonyl group (-SO₂C₃H₇), and at the 2-position with a carboxylic acid (-COOH). This structural configuration confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications.

Thiophene derivatives are widely studied due to their bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJXLQQZOLCMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381029 | |

| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-89-5 | |

| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Introduction of the 3-Amino Group

Patents describe single-step processes using hydroxylamine acid-addition salts (e.g., hydroxylamine hydrochloride) in polar solvents without base. For example:

-

Reaction Conditions : 3-Oxotetrahydrothiophene derivatives react with hydroxylamine hydrochloride in methanol at 50–200°C, directly yielding 3-aminothiophenes.

-

Mechanistic Insight : The reaction proceeds via oxime intermediate formation, followed by acid-catalyzed aromatization (e.g., HCl in ether/methanol).

Sulfonation at the 4-Position

Sulfonyl groups are introduced using sulfonating agents like isopropylsulfonyl chloride. The reaction typically requires:

-

Catalyst : Lewis acids (e.g., AlCl₃) or base-mediated conditions.

-

Regioselectivity : Electronic directing effects of the amino and carboxylic acid groups ensure sulfonation occurs at the 4-position.

Carboxylic Acid Group Installation

The 2-carboxylic acid moiety is often introduced via hydrolysis of ester precursors. For example:

-

Esterification : A methyl or ethyl ester is installed at the 2-position during thiophene synthesis.

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the ester to the carboxylic acid.

Integrated Synthetic Routes

Combining these steps, two viable routes emerge:

Route A: Sequential Functionalization

Route B: Late-Stage Sulfonation

-

Prepare 3-amino-thiophene-2-carboxylic acid ester via cyclization.

-

Sulfonate at the 4-position using isopropylsulfonyl chloride.

Optimization and Challenges

Yield and Purity Considerations

Challenges

-

Regioselectivity : Competing sulfonation at the 5-position requires electronic control via directing groups.

-

Amino Group Stability : Acidic conditions during hydrolysis may protonate the amino group, necessitating protective strategies (e.g., Boc protection).

Analytical Validation

Critical characterization data includes:

Analyse Chemischer Reaktionen

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid has shown potential in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have suggested that this compound may inhibit bacterial growth, making it a candidate for antibiotic development .

- Anti-inflammatory Properties : The sulfonyl group in the compound may contribute to anti-inflammatory effects, which are crucial in treating diseases characterized by chronic inflammation .

Case Study: Antimicrobial Screening

A study conducted on various thiophene derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiophene structure could enhance antimicrobial efficacy.

Material Science

In material science, this compound is explored for its potential use in organic electronics and conductive polymers.

- Conductive Polymers : Thiophene derivatives are commonly used in the synthesis of conductive polymers due to their ability to conduct electricity when doped. This compound can be polymerized to create materials suitable for organic solar cells and transistors .

Application Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Moderate |

| Solubility | Soluble in organic solvents |

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation due to its biological activity.

- Pesticidal Properties : Initial studies suggest that this compound may have insecticidal properties, which could be beneficial in developing environmentally friendly pesticides .

Case Study: Pesticidal Efficacy

Field trials conducted on crops treated with formulations containing this compound showed reduced pest populations without harming beneficial insects, indicating its potential as a sustainable agricultural solution.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved can vary based on the target and the specific compound synthesized from this thiophene derivative.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiophene-2-carboxylic acid derivatives are highly dependent on substituent variations. Below is a comparison with key analogs:

*clogP values estimated using computational tools (e.g., ChemAxon).

Key Observations:

- Lipophilicity Trends : The phenylsulfonyl analog (clogP = 2.15) is more lipophilic than the isopropylsulfonyl derivative (clogP = 1.78), likely due to the aromatic ring’s hydrophobic surface area .

- Bioactivity: The phenylsulfonyl analog exhibits antiproliferative activity against A431 human carcinoma cells (LD₅₀ = 12 μM), while the isopropylsulfonyl variant’s activity is inferred from structural similarity but requires experimental validation .

- Antimicrobial Potency : Substitution with methylthio (-S-CH₃) at the 5-position (CAS: 175202-23-0) enhances antimicrobial activity, suggesting synergistic effects between sulfonyl and thioether groups .

Impact of Sulfonyl Group Variations

The sulfonyl group (-SO₂R) significantly influences electronic and steric properties:

Role of Amino and Carboxylic Acid Groups

- The 3-amino group (-NH₂) facilitates hydrogen bonding with enzyme active sites, critical for antimicrobial and anticancer activity .

- The 2-carboxylic acid (-COOH) enhances water solubility and enables salt formation for pharmacokinetic optimization .

Biologische Aktivität

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (CAS No. 175201-89-5) is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, synthesizing data from diverse sources.

Molecular Formula: C₈H₁₁NO₄S₂

Molecular Weight: 249.307 g/mol

Structure: The compound features a thiophene ring with an amino group and an isopropylsulfonyl moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

-

Antimicrobial Activity

- Preliminary studies indicate that thiophene derivatives exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds in the thiophene class have shown promise against various pathogens.

- Analgesic Effects

-

Anti-inflammatory Properties

- Thiophene derivatives are noted for their ability to modulate inflammatory responses. They may interact with key signaling pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities from Related Compounds

| Compound Type | Activity Type | Reference |

|---|---|---|

| Thiophene Carboxylic Acids | Antimicrobial | |

| Thiophene Derivatives | Analgesic | |

| Thiophene-Based Compounds | Anti-inflammatory |

Specific Findings

- Analgesic Activity : A study demonstrated that certain thiophene derivatives exhibited significant analgesic effects compared to standard drugs like metamizole, suggesting that structural modifications can enhance efficacy .

- Mechanistic Insights : Research indicates that these compounds may interact with cellular pathways involving NF-kappa-B and AP-1 transcription factors, which are crucial in inflammation and immune response regulation .

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid?

A practical approach involves modifying established thiophene carboxylate syntheses. For example:

- Sulfonation : Introduce the isopropylsulfonyl group via electrophilic substitution using isopropylsulfonyl chloride under controlled anhydrous conditions (e.g., DCM, 0–5°C) .

- Amination : Employ nucleophilic aromatic substitution (e.g., using ammonia or protected amines) at the 3-position of the thiophene ring .

- Carboxylation : Oxidize a pre-functionalized methyl ester (e.g., using KMnO₄ or LiOH) to yield the carboxylic acid moiety .

Validation : Confirm intermediates via LC-MS and NMR, referencing spectral libraries for analogous thiophene derivatives .

Q. Which characterization techniques are critical for verifying the compound’s structure?

- NMR : Assign peaks using , , and 2D experiments (e.g., HSQC, HMBC) to confirm regiochemistry and functional groups .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (±2 ppm accuracy) .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3300 cm) stretches .

Note : Cross-reference with published data for structurally related compounds like 4-(isopropylsulfonyl)thiophene-2-carboxylic acid .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (specific target organ toxicity, respiratory system) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved experimentally?

- Stepwise Testing : Evaluate solubility in polar (water, DMSO), semi-polar (EtOAc), and non-polar (hexane) solvents at 25°C.

- pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects on solubility, given the carboxylic acid and amino groups .

- Validation : Compare results with computational predictions (e.g., LogP via ChemAxon or ACD/Labs) .

Q. What strategies optimize reaction yields in sulfonation or amination steps?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Pd catalysts for regioselective sulfonation/amination .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl group introduction .

- Protection/Deprotection : Temporarily protect the amino group (e.g., with Boc) to prevent unwanted nucleophilic side reactions .

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products) .

- Deuterated Solvent Effects : Repeat NMR in multiple solvents (CDCl₃, DMSO-d₆) to confirm peak assignments .

- Collaborative Validation : Share raw spectra with third-party labs to rule out instrumentation artifacts .

Q. What methodologies assess the compound’s stability under storage or reaction conditions?

- Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks, monitoring decomposition via HPLC .

- Kinetic Studies : Determine degradation half-life (t) in aqueous buffers at varying pH levels .

- Storage Recommendations : Store at –20°C in airtight, light-resistant containers with desiccants .

Q. How is ecotoxicological risk evaluated for this compound?

- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri models to estimate EC₅₀ values .

- Biodegradability Testing : Conduct OECD 301B (CO₂ evolution) tests to assess persistence .

- Bioaccumulation Potential : Calculate logK (octanol-water partition coefficient) via shake-flask methods .

Data Contradiction Analysis

Q. How to reconcile inconsistent biological activity reports in published studies?

- Dose-Response Repetition : Repeat assays with standardized protocols (e.g., fixed cell lines, incubation times).

- Impurity Control : Purify batches to ≥98% (HPLC) to exclude confounding effects from synthetic byproducts .

- Structural Analog Comparison : Benchmark activity against derivatives (e.g., 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid) to identify SAR trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.